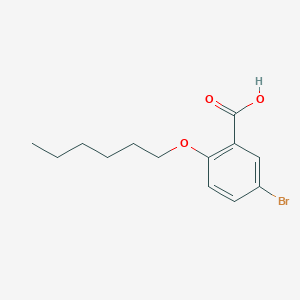

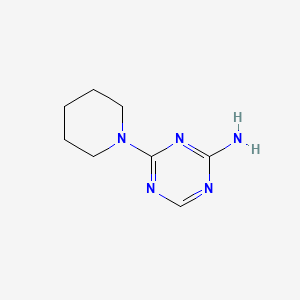

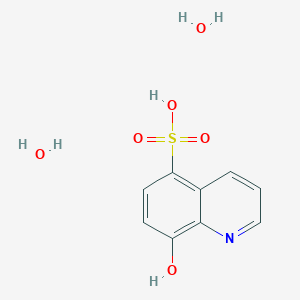

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Piperidine Derivatives Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Synthesis of Piperidine Derivatives A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

1. Anticancer Agents Piperidine derivatives are being utilized as anticancer agents . For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

2. Antiviral Agents Piperidine derivatives also have applications as antiviral agents . They are used in the synthesis of drugs that can inhibit the replication of viruses.

3. Antimalarial Agents Piperidine derivatives are used in the synthesis of antimalarial drugs . These drugs are used to prevent and treat malaria.

4. Antimicrobial and Antifungal Agents Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They are used in the synthesis of drugs that can inhibit the growth of or kill microorganisms.

5. Antihypertension Agents Piperidine derivatives are used in the synthesis of antihypertension drugs . These drugs are used to treat high blood pressure.

6. Anticoagulant Agents Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . Structure activity relationship studies revealed that one of the compounds exhibited strong factor IIa inhibition and showed good anticoagulant effect .

1. Anti-Alzheimer Agents Piperidine derivatives are being utilized as anti-Alzheimer agents . They are used in the synthesis of drugs that can inhibit the progression of Alzheimer’s disease.

2. Antipsychotic Agents Piperidine derivatives are used in the synthesis of antipsychotic drugs . These drugs are used to treat conditions like schizophrenia and bipolar disorder.

3. Analgesic Agents Piperidine derivatives are being utilized as analgesic agents . They are used in the synthesis of drugs that can relieve pain.

4. Anti-Inflammatory Agents Piperidine derivatives are used in the synthesis of anti-inflammatory drugs . These drugs are used to reduce inflammation in the body.

5. Antioxidant Agents Piperidine derivatives, such as Piperine, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .

6. Antidepressant Agents Piperine, a piperidine derivative, was found to have antidepressant-like effects when given to mice with chronic mild stress .

Safety And Hazards

While specific safety and hazard information for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name |

4-piperidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKADPKWCIVAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495050 |

Source

|

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

32330-92-0 |

Source

|

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)